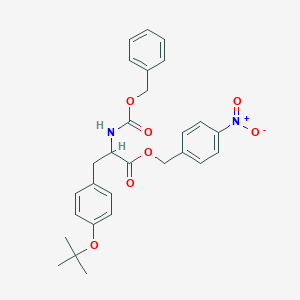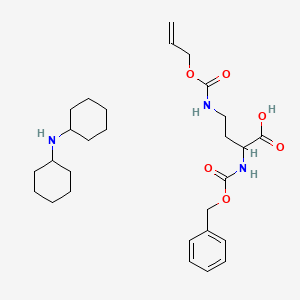
Cbz-DL-Dab(Alloc)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA: is a derivative of 2,4-diaminobutyric acid, a non-proteinogenic amino acid. This compound is often used in peptide synthesis due to its unique protective groups, which facilitate selective deprotection and subsequent reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The alpha-amino group is protected with a benzyloxycarbonyl (Z) group, while the gamma-amino group is protected with an allyloxycarbonyl (Alloc) group. The synthesis can be summarized as follows:
Protection of the alpha-amino group: The alpha-amino group of 2,4-diaminobutyric acid is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form the Z-protected intermediate.
Protection of the gamma-amino group: The Z-protected intermediate is then reacted with allyloxycarbonyl chloride in the presence of a base to form the final product, N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Z and Alloc protective groups can be selectively removed under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Alloc Deprotection: Palladium(0) complexes, morpholine.
Peptide Coupling: Carbodiimides (EDC, DCC), coupling additives (HOBt, HOAt).
Major Products:
Deprotected Amino Acid: Removal of protective groups yields 2,4-diaminobutyric acid.
Peptides: Coupling reactions yield peptides with specific sequences.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA is widely used in the synthesis of peptides due to its selective deprotection properties.
Biology:
Protein Engineering: This compound is used in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mecanismo De Acción
The mechanism of action of N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA involves the selective protection and deprotection of amino groups, which allows for precise control over peptide synthesis. The protective groups prevent unwanted side reactions and enable the formation of specific peptide bonds .
Comparación Con Compuestos Similares
N-alpha-Fmoc-N-gamma-Alloc-D-2,4-diaminobutyric acid: Similar protective groups but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Z group.
N-alpha-Boc-N-gamma-Alloc-D-2,4-diaminobutyric acid: Uses a tert-butyloxycarbonyl (Boc) group for alpha-amino protection.
Uniqueness:
Selective Deprotection: The combination of Z and Alloc groups allows for selective deprotection under mild conditions, which is advantageous in complex peptide synthesis.
Versatility: The compound’s versatility in peptide synthesis makes it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H43N3O6 |
|---|---|
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
Clave InChI |
YPBSZTLSVRWADJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
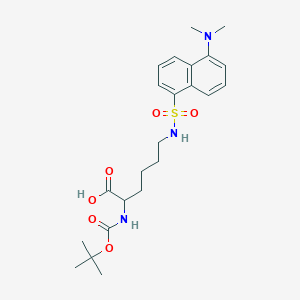
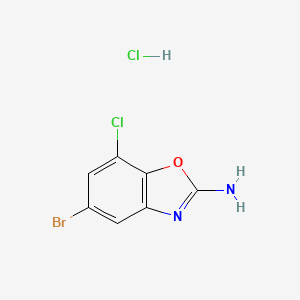
![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)

![4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)
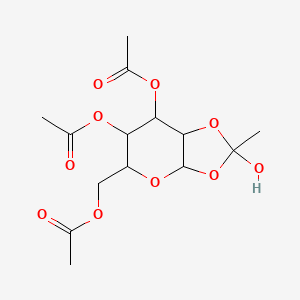
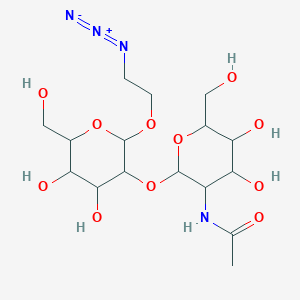
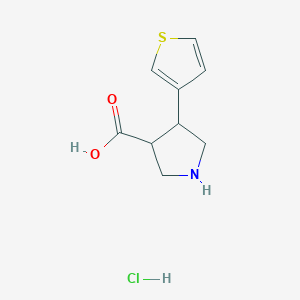


![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)

